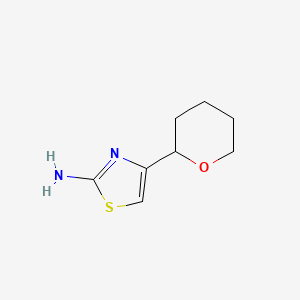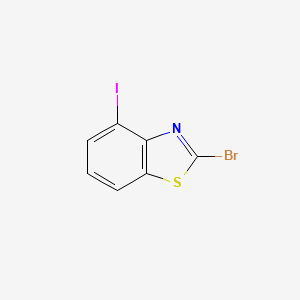
3-Methyl-1-(trifluoromethyl)cyclobutane-1-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a methyl group, a trifluoromethyl group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
Two efficient synthetic methods for the preparation of 3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid have been reported. These methods start from readily available 4-oxocyclobutane precursors. The cyclobutanones can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . Another method involves the treatment of the cyclobutanones with tributyltin hydride (Bu3SnH), followed by decarboxylation to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthetic routes mentioned above can potentially be adapted for industrial-scale production, ensuring the availability of the compound for various applications.
化学反応の分析
Types of Reactions
3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and carboxylic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals
作用機序
The mechanism by which 3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to target molecules .
類似化合物との比較
Similar Compounds
1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid: Similar structure but with a different substitution pattern.
trans-3-(trifluoromethyl)cyclobutane-1-carboxylic acid: Another isomer with a different spatial arrangement of substituents .
Uniqueness
3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methyl and a trifluoromethyl group on the cyclobutane ring distinguishes it from other similar compounds, potentially leading to unique properties and applications.
特性
分子式 |
C7H9F3O2 |
|---|---|
分子量 |
182.14 g/mol |
IUPAC名 |
3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H9F3O2/c1-4-2-6(3-4,5(11)12)7(8,9)10/h4H,2-3H2,1H3,(H,11,12) |
InChIキー |
WTNMKUGMBPTXJW-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C1)(C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


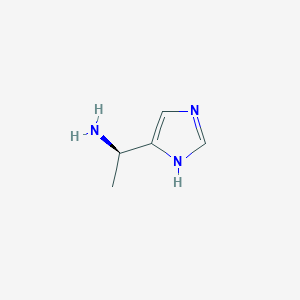
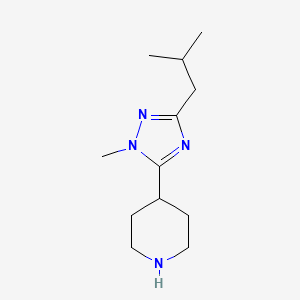
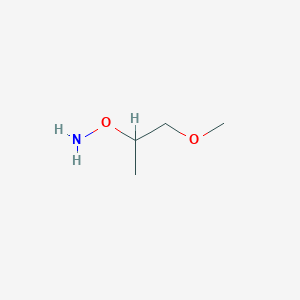
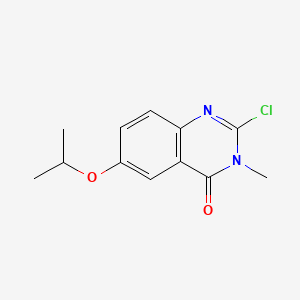
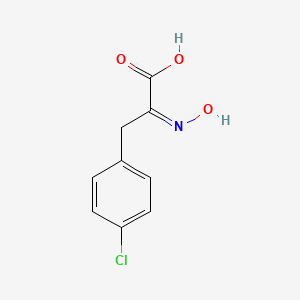
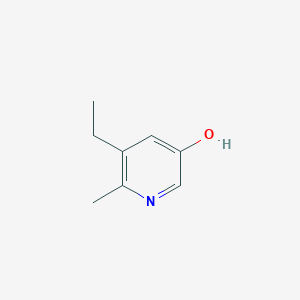
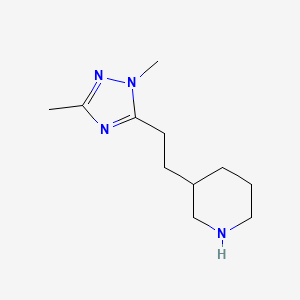

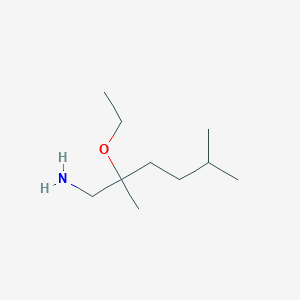
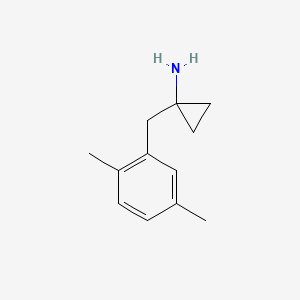
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoicacid](/img/structure/B13624302.png)

